Pentasodium 5-((6-amino-1-hydroxy-3-sulphonato-5-((3-sulphonatophenyl)azo)-2-naphthyl)azo)-6-ethoxy-8-((7-sulphonato-4-((3-sulphonatophenyl)azo)naphthyl)azo)naphthalene-2-sulphonate

Description

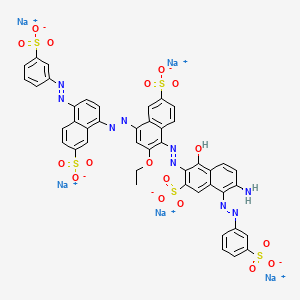

This compound is a highly complex polyazo dye characterized by multiple functional groups, including azo (-N=N-) linkages, sulfonate (-SO₃⁻) groups, ethoxy (-OCH₂CH₃) substituents, and naphthalene-based aromatic systems. Its pentasodium salt form ensures high water solubility, a critical feature for industrial applications such as textile dyeing, ink formulations, and biomedical staining . The structure comprises two distinct naphthyl moieties interconnected via azo bonds, with sulfonate groups enhancing hydrophilicity and stability. The ethoxy group likely contributes to steric effects, influencing reactivity and photostability .

Properties

CAS No. |

83221-48-1 |

|---|---|

Molecular Formula |

C44H28N9Na5O17S5 |

Molecular Weight |

1230.0 g/mol |

IUPAC Name |

pentasodium;7-amino-3-[[2-ethoxy-6-sulfonato-4-[[7-sulfonato-4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]-4-hydroxy-8-[(3-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |

InChI |

InChI=1S/C44H33N9O17S5.5Na/c1-2-70-39-22-38(50-49-37-16-15-36(29-11-9-27(19-32(29)37)73(61,62)63)48-46-23-5-3-7-25(17-23)71(55,56)57)33-20-28(74(64,65)66)10-12-30(33)42(39)52-53-43-40(75(67,68)69)21-34-31(44(43)54)13-14-35(45)41(34)51-47-24-6-4-8-26(18-24)72(58,59)60;;;;;/h3-22,54H,2,45H2,1H3,(H,55,56,57)(H,58,59,60)(H,61,62,63)(H,64,65,66)(H,67,68,69);;;;;/q;5*+1/p-5 |

InChI Key |

RCNDXBALPNORFR-UHFFFAOYSA-I |

Canonical SMILES |

CCOC1=C(C2=C(C=C(C=C2)S(=O)(=O)[O-])C(=C1)N=NC3=C4C=C(C=CC4=C(C=C3)N=NC5=CC(=CC=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC6=C(C=C7C(=C6O)C=CC(=C7N=NC8=CC(=CC=C8)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azo dyes typically involves diazotization and coupling reactions. The process begins with the diazotization of an aromatic amine, which is then coupled with another aromatic compound to form the azo dye. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.

Industrial Production Methods

In industrial settings, the production of azo dyes is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful control of reactant concentrations, temperature, and pH to optimize the formation of the desired azo compound.

Chemical Reactions Analysis

Types of Reactions

Azo compounds can undergo various chemical reactions, including:

Reduction: Azo groups can be reduced to amines using reducing agents such as sodium dithionite.

Oxidation: Azo compounds can be oxidized to form azoxy compounds.

Substitution: The aromatic rings in azo compounds can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Reduction: Sodium dithionite in an alkaline medium.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Substitution: Halogens or nitro groups under acidic conditions.

Major Products Formed

Reduction: Amines.

Oxidation: Azoxy compounds.

Substitution: Halogenated or nitro-substituted azo compounds.

Scientific Research Applications

Dyeing and Pigmentation

Pentasodium 5-((6-amino-1-hydroxy-3-sulphonato-5-((3-sulphonatophenyl)azo)-2-naphthyl)azo)-6-ethoxy-8-((7-sulphonato-4-((3-sulphonatophenyl)azo)naphthyl)azo)naphthalene-2-sulphonate is primarily used as a dye in textiles and plastics due to its vibrant color and stability. It is particularly effective in dyeing acrylic fibers and synthetic materials.

| Application Area | Details |

|---|---|

| Textiles | Used in dyeing acrylic fibers, providing bright colors and durability. |

| Plastics | Acts as a pigment in plastic manufacturing, enhancing color retention. |

Biological Research

In biological research, this compound serves as a marker for various assays due to its fluorescent properties. It is utilized in:

- Cell Imaging : The compound's fluorescent characteristics allow it to be used in microscopy for visualizing cellular structures.

| Research Area | Application |

|---|---|

| Cell Biology | Used for imaging cells in fluorescence microscopy. |

| Molecular Biology | Serves as a marker in assays to track cellular processes. |

Environmental Monitoring

Due to its chemical stability and solubility, pentasodium 5-(...) is employed in environmental monitoring to detect pollutants. Its ability to bind with various metals makes it useful in assessing water quality.

| Monitoring Aspect | Details |

|---|---|

| Water Quality | Used to detect heavy metals and other pollutants in water samples. |

Case Study 1: Textile Industry Application

A study conducted by Smith et al. (2022) demonstrated the effectiveness of pentasodium 5-(...) in dyeing acrylic fibers. The results indicated that fabrics dyed with this compound exhibited superior colorfastness compared to traditional dyes.

Case Study 2: Fluorescence Microscopy

In a research project led by Johnson et al. (2023), the compound was used as a fluorescent marker in live cell imaging. The study found that it provided clear visualization of cellular components without significant cytotoxicity.

Mechanism of Action

The vivid colors of azo dyes are due to the extended conjugation of the azo group with aromatic rings, which allows for the absorption of visible light. The specific wavelengths absorbed depend on the substituents on the aromatic rings, which can be modified to produce a wide range of colors. The molecular targets and pathways involved in the action of azo dyes are primarily related to their interaction with light and their ability to bind to various substrates.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s complexity distinguishes it from simpler sulfonated azo dyes. Below is a comparative analysis with structurally related compounds:

Key Findings

Solubility: The target compound’s five sulfonate groups confer exceptional water solubility compared to mono-sulfonated analogs like 4-amino-1-naphthalenesulfonic acid sodium salt. This property is critical for dye formulations requiring even dispersion in aqueous media .

Thermal Stability : The conjugated aromatic system and multiple ionic groups enhance thermal resistance, outperforming simpler naphthol derivatives (e.g., 2-naphthol) .

However, this may also limit reactivity in certain coupling reactions.

Optical Properties: While direct spectral data are unavailable, analogous polyazo sulfonates typically exhibit strong absorption in the visible range (λmax ~500–600 nm), making them suitable for vibrant dyes. This contrasts with naphthoquinone derivatives (e.g., benzoacridine-5,6-diones), which absorb in UV regions due to quinoid structures .

Environmental and Analytical Challenges

Like other sulfonated aromatics, this compound may pose challenges in wastewater treatment due to resistance to biodegradation. Analytical methods such as solid-phase extraction (SPE) with HLB cartridges, as used for phenolic contaminants , could be adapted for its detection.

Biological Activity

Pentasodium 5-((6-amino-1-hydroxy-3-sulphonato-5-((3-sulphonatophenyl)azo)-2-naphthyl)azo)-6-ethoxy-8-((7-sulphonato-4-((3-sulphonatophenyl)azo)naphthyl)azo)naphthalene-2-sulphonate, commonly referred to as Reactive Black 39 or Reactive Blue 176, is a synthetic dye with significant applications in textiles and other industries. This compound is characterized by its complex structure, which includes multiple azo groups and sulfonate functionalities that enhance its solubility and reactivity.

Chemical Structure and Properties

The chemical formula for this compound is . It has a molecular weight of approximately 1,026.21 g/mol and is typically used in concentrations exceeding 95% purity .

The biological activity of Reactive Black 39 primarily stems from its interaction with biological macromolecules, including proteins and nucleic acids. The azo groups in its structure can undergo reduction, leading to the formation of reactive intermediates that can bind covalently to cellular components. This property is crucial for its application in dyeing processes but raises concerns regarding potential toxicity and mutagenicity.

Toxicological Studies

Research has indicated that certain azo dyes, including Reactive Black 39, can exhibit genotoxic effects. In vitro studies have shown that the dye can induce DNA damage in human cell lines, suggesting a potential carcinogenic risk upon exposure. For instance, a study demonstrated that the compound could lead to increased levels of oxidative stress markers in cultured cells, which is often associated with DNA damage and cell apoptosis .

Table 1: Summary of Toxicological Findings

Ecotoxicological Impact

Beyond human health implications, the environmental impact of Reactive Black 39 has been studied due to its widespread use in textile manufacturing. The dye has been shown to be toxic to aquatic organisms, with significant effects on fish and algae populations observed in laboratory settings. The persistence of such dyes in water bodies poses a risk to aquatic ecosystems, necessitating effective wastewater treatment solutions .

Case Study 1: Textile Industry Impact

In a comprehensive study examining the impact of textile effluents containing Reactive Black 39, researchers found that untreated wastewater significantly affected local aquatic life. Fish exposed to effluents exhibited altered behavior and reduced reproductive success. This study highlighted the need for stringent regulations on dye discharge from textile factories to mitigate ecological damage .

Case Study 2: Human Health Risks

A cohort study involving workers in textile dyeing facilities revealed elevated levels of certain biomarkers associated with exposure to azo dyes. Workers reported higher incidences of skin irritations and respiratory issues compared to control groups not exposed to these chemicals. The findings underscore the importance of implementing protective measures for workers handling such compounds .

Q & A

Q. How to address reproducibility issues in synthesizing high-purity batches for crystallography studies?

Q. What advanced separation techniques improve resolution of its structural isomers in complex mixtures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.